5-Iodo-2-methyl-1,3-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Iodo-2-methyl-1,3-oxazole and related compounds can be achieved through various methods. An efficient iodine-catalyzed synthesis of highly substituted oxazoles presents a pathway starting from readily available aryl methyl ketones, β-keto esters, or styrenes, combined with α-amino acids. This method leads to the formation of 2-alkyl-5-aryl-substituted oxazoles via a decarboxylative domino reaction, with yields up to 80% (Xu, Kloeckner, & Nachtsheim, 2013). Another approach involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, providing a C-5 carbanion reactive with various electrophiles, facilitating the formation of 5-iodo- and 5-tri-n-butylstannyl oxazoles and leading to cross-coupling reactions for synthesizing 2,5-disubstituted-1,3-oxazoles (Williams & Fu, 2010).

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

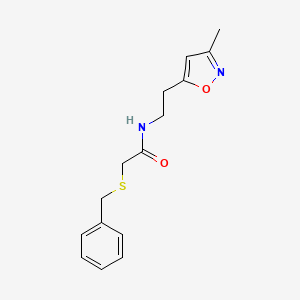

5-Iodo-2-methyl-1,3-oxazole is involved in the synthesis of 2,5-disubstituted-1,3-oxazoles. A study by Williams and Fu (2010) demonstrated that the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole facilitates the formation of a C-5 carbanion, which reacts with various electrophiles, including the formation of 5-iodo-oxazoles. This process is crucial for enabling cross-coupling reactions and the subsequent displacement of the 2-phenylsulfonyl group, leading to the synthesis of diverse 2,5-disubstituted-1,3-oxazoles (Williams & Fu, 2010).

Coordination Chemistry

Oxazoles, including this compound, play a significant role in coordination chemistry, particularly in transition metal-catalyzed asymmetric organic syntheses. Gómez, Muller, and Rocamora (1999) highlighted the versatility of oxazoline ligands, derived from oxazoles, in ligand design and their application in synthesizing compounds with modulated chiral centers. These characteristics make them valuable in various chemical and biomedical applications (Gómez, Muller, & Rocamora, 1999).

Photophysical Properties

Oxazole derivatives, including this compound, have been studied for their photophysical properties. For instance, a research by Ferreira et al. (2010) explored the synthesis of 2,5-disubstituted oxazole-4-carboxylates and their potential as fluorescent probes. The study demonstrated that these compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, suggesting their potential use in biochemical and medical research (Ferreira et al., 2010).

Material Science Applications

The structural, electro-optical, charge transport, and nonlinear optical properties of oxazole derivatives have been a subject of interest in material science. Irfan et al. (2018) investigated these properties in oxazole compounds, revealing their potential applications in organic light emitting diodes, thin film transistors, photovoltaics, and as nonlinear optical materials. Their study provided insights into the structure-property relationships and potential of these compounds as electron transport materials (Irfan et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, 5-Iodo-1-methylimidazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Oxazole derivatives have been increasingly used as intermediates for the synthesis of new chemical entities in medicinal chemistry . Given the wide spectrum of biological activities of oxazoles, researchers around the globe are synthesizing various oxazole derivatives and screening them for various biological activities . This suggests that the study and application of 5-Iodo-2-methyl-1,3-oxazole and similar compounds have promising future directions.

Mecanismo De Acción

Target of Action

5-Iodo-2-methyl-1,3-oxazole, like other oxazole derivatives, is known to interact with a variety of biological targets. Oxazole derivatives have been found to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often depending on the specific substitution pattern of the oxazole ring . The presence of the iodine and methyl groups at specific positions on the oxazole ring may influence the compound’s interaction with its targets .

Biochemical Pathways

Oxazole derivatives have been found to impact a variety of biochemical pathways, including those involved in antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities . The specific effects of this compound on these or other pathways would likely depend on the compound’s specific targets and mode of action.

Result of Action

Given the known biological activities of oxazole derivatives, it is likely that the compound could have a variety of effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

5-iodo-2-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4INO/c1-3-6-2-4(5)7-3/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIOLBHIZFIHEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2287275-07-2 |

Source

|

| Record name | 5-iodo-2-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2488111.png)

![N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide](/img/structure/B2488116.png)

![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2488117.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)

![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)